Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate
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Overview
Description
Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester typically involves multiple steps. One common method starts with the reaction of 2-cyanobenzylamine with 2-chloroacetyl chloride to form an intermediate. This intermediate is then esterified with ethanol in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The cyanophenyl group may interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-, ethyl ester: Similar structure but with an amino group instead of the chloroacetyl group.
Benzoic acid, ethyl ester: Lacks the additional functional groups present in the target compound.
Uniqueness
Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
881041-80-1 |
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Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)-[(2-cyanophenyl)methyl]amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-9-5-6-10-17(16)22(18(23)11-20)13-15-8-4-3-7-14(15)12-21/h3-10H,2,11,13H2,1H3 |
InChI Key |
PPIMWZXOVFLCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2C#N)C(=O)CCl |
Origin of Product |
United States |
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